molecular formula C17H22N2O2 B12166508 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B12166508
M. Wt: 286.37 g/mol
InChI Key: RXSYHSIPMYJTTI-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common route involves the formation of the tetrahydropyran ring through an oxa-6π-electrocyclization of dienones . The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide or N-bromosuccinimide .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide is unique due to its combination of a tetrahydropyran ring and an indole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C17H22N2O2/c1-17(2)11-14(7-9-21-17)18-16(20)13-4-5-15-12(10-13)6-8-19(15)3/h4-6,8,10,14H,7,9,11H2,1-3H3,(H,18,20)

InChI Key

RXSYHSIPMYJTTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C

Origin of Product

United States

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